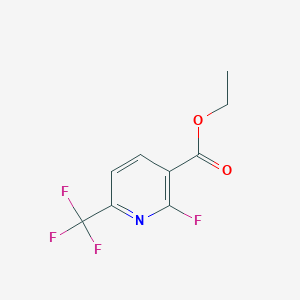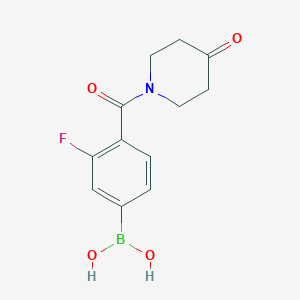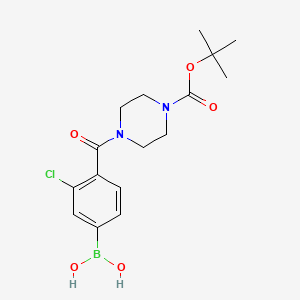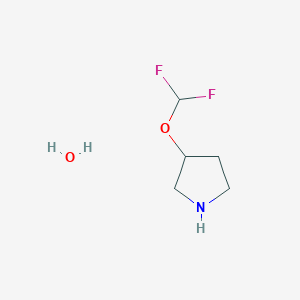
3-(Difluoromethoxy)pyrrolidine monohydrate
Vue d'ensemble
Description
3-(Difluoromethoxy)pyrrolidine monohydrate is a chemical compound with the molecular formula C5H9F2NO.H2O . Its molecular weight is 155.143 . It is a specialty chemical, and information about it is not widely available.
Molecular Structure Analysis
The molecular structure of 3-(Difluoromethoxy)pyrrolidine involves a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . Attached to this ring is a difluoromethoxy group, which consists of a carbon atom bonded to two fluorine atoms and an oxygen atom .Applications De Recherche Scientifique
Pharmacokinetics and Metabolism
The compound, under the name PF-00734200, a dipeptidyl peptidase IV inhibitor intended for treating type 2 diabetes, has been studied for its pharmacokinetics and metabolism. It was found that PF-00734200 is eliminated through both metabolism and renal clearance. The major metabolic routes include hydroxylation, amide hydrolysis, N-dealkylation, and unusual metabolites resulting from the scission of the pyrimidine ring. It was highlighted that the formation of the metabolite M5 was catalyzed by CYP2D6 and CYP3A4, showcasing the drug's interaction with cytochrome P450 isoforms (Sharma et al., 2012).
Neuroprotective and Anti-inflammatory Properties
Several studies have investigated the neuroprotective and anti-inflammatory properties of compounds structurally similar to 3-(Difluoromethoxy)pyrrolidine, specifically pyrrolidine dithiocarbamate (PDTC). PDTC has demonstrated protective effects in brain ischemia models, reducing activation of glycogen synthase kinase 3β (GSK-3β) and improving cognitive function in Alzheimer's disease models (Malm et al., 2007). It has also been found to prevent reperfusion injury caused by superior mesenteric ischemia/reperfusion in rats (Teke et al., 2007). Additionally, PDTC inhibited the translocation of nuclear factor kappa‐B (NF‐κB) in neurons and offered protection against brain ischemia with a wide therapeutic time window (Nurmi et al., 2004).
Therapeutic Applications in Various Conditions
The therapeutic potential of pyrrolidine dithiocarbamate and its derivatives extends to various conditions beyond neuroprotection. For instance, it has shown to attenuate the harmful effects of ischemia/reperfusion injury in organs like the liver (Lee et al., 2008). Moreover, it provides protection against hypothermic preservation and transplantation injury in the liver by inducing heme oxygenase-1 (HO-1) and inhibiting NF-κB (Tsuchihashi et al., 2003).
Antimicrobial Properties
T-3262, a compound structurally similar to 3-(Difluoromethoxy)pyrrolidine, demonstrated broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria, highlighting the antimicrobial potential of such compounds (Takahata et al., 1988).
Cognitive Enhancement and Memory Effects
Pyrrolidine derivatives have been studied for their potential nootropic effect, with substances like para-chloro-phenoxyacetyl-2-pyrrolidinone and 1-adamantanyl-2-pyrrolidinone showing the ability to facilitate learning processes and improve memory in animal models (Petkov et al., 1991).
Propriétés
IUPAC Name |
3-(difluoromethoxy)pyrrolidine;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2NO.H2O/c6-5(7)9-4-1-2-8-3-4;/h4-5,8H,1-3H2;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOWMKCZFMGXMJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC(F)F.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Difluoromethoxy)pyrrolidine monohydrate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



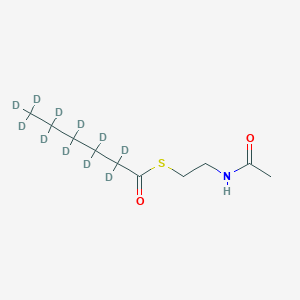


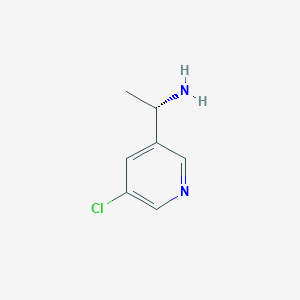

![endo-8-Oxabicyclo[3.2.1]octan-3-amine](/img/structure/B1408515.png)
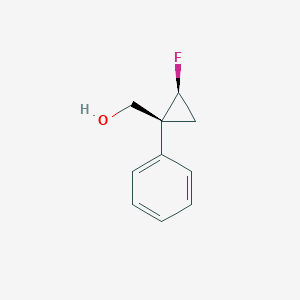
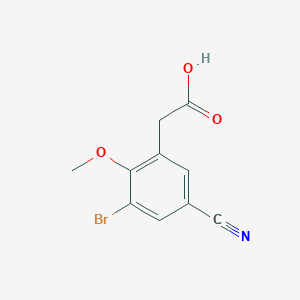

![1-Oxaspiro[4.4]nonan-6-amine hydrochloride](/img/structure/B1408520.png)

